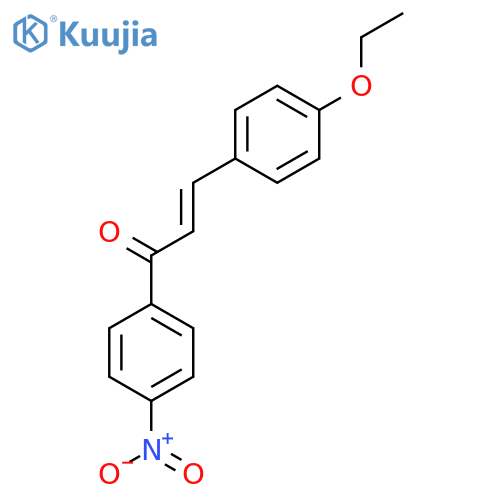

Cas no 39059-89-7 ((2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one)

39059-89-7 structure

商品名:(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

CAS番号:39059-89-7

MF:C17H15NO4

メガワット:297.305304765701

MDL:MFCD01606856

CID:4713771

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

-

- MDL: MFCD01606856

- インチ: 1S/C17H15NO4/c1-2-22-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(9-7-14)18(20)21/h3-12H,2H2,1H3/b12-5+

- InChIKey: PRRBEEGVLMLVEN-LFYBBSHMSA-N

- ほほえんだ: O(CC)C1C=CC(/C=C/C(C2C=CC(=CC=2)[N+](=O)[O-])=O)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 399

- トポロジー分子極性表面積: 72.1

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193974-2g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 98% | 2g |

¥6560.00 | 2024-05-15 | |

| abcr | AB421504-10g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one; . |

39059-89-7 | 10g |

€786.50 | 2024-08-03 | ||

| A2B Chem LLC | AJ25197-1g |

(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 95+% | 1g |

$628.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25197-100g |

(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 95+% | 100g |

$4037.00 | 2024-04-20 | |

| abcr | AB421504-10 g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 10 g |

€786.50 | 2023-07-18 | ||

| abcr | AB421504-5 g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 5 g |

€658.70 | 2023-07-18 | ||

| abcr | AB421504-1 g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 1 g |

€339.20 | 2023-07-18 | ||

| abcr | AB421504-25g |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one; . |

39059-89-7 | 25g |

€1169.90 | 2024-08-03 | ||

| A2B Chem LLC | AJ25197-25g |

(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 95+% | 25g |

$1944.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25197-50g |

(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

39059-89-7 | 95+% | 50g |

$2855.00 | 2024-04-20 |

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

39059-89-7 ((2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39059-89-7)(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

清らかである:99%/99%

はかる:2g/10g

価格 ($):587.0/899.0